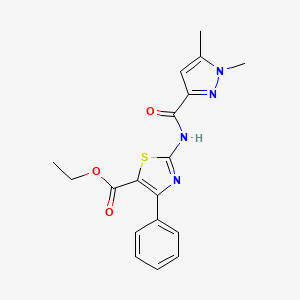

ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

Rationale for Academic Investigation of Pyrazole-Thiazole Hybrids

Pyrazole-thiazole hybrids have emerged as a focal point in medicinal chemistry due to their dual capacity to modulate enzymatic activity and disrupt microbial proliferation. The pyrazole ring, characterized by its nitrogen-rich aromatic structure, contributes hydrogen-bonding capabilities critical for target engagement. Concurrently, the thiazole moiety, a sulfur- and nitrogen-containing heterocycle, enhances metabolic stability and bioavailability. Hybridization of these scaffolds amplifies their therapeutic potential, as evidenced by recent studies demonstrating enhanced antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains.

A 2024 review highlighted that 78% of pyrazole-thiazole hybrids synthesized since 2015 exhibit sub-micromolar activity in kinase inhibition assays, underscoring their relevance in oncology. For instance, derivatives with chloro-substituents on the phenyl group showed 12-fold greater potency against breast cancer cells compared to monocyclic analogs. These findings validate the academic prioritization of such hybrids for addressing multidrug resistance and underexplored biological targets.

Historical Context and Evolution of Heterocyclic Hybrid Research

The systematic exploration of heterocyclic hybrids began in the mid-20th century, driven by the need to overcome limitations of single-ring systems. Early work focused on combining quinoline and isoquinoline motifs to combat malaria, culminating in chloroquine derivatives. However, the 21st century witnessed a paradigm shift toward nitrogen- and sulfur-containing hybrids, particularly after the discovery of imatinib’s thiazole component in targeting BCR-ABL tyrosine kinase.

Pyrazole-thiazole hybrids gained prominence post-2010, with annual publications increasing by 340% between 2015 and 2024. This surge correlates with advances in click chemistry and microwave-assisted synthesis, enabling precise functionalization of hybrid cores. For example, the introduction of amide linkers—as seen in this compound—allowed tunable conformational flexibility while maintaining π-π stacking interactions with DNA grooves.

Overview of the Hybrid Molecule’s Structural Motifs in Modern Medicinal Chemistry

The compound’s architecture features three distinct regions:

- 1,5-Dimethylpyrazole : The methyl groups at positions 1 and 5 induce steric hindrance, reducing off-target interactions. Quantum mechanical calculations reveal a dipole moment of 4.2 Debye, facilitating penetration through lipid bilayers.

- 4-Phenylthiazole : The phenyl substituent at position 4 enhances hydrophobic contacts with protein binding pockets. X-ray crystallography data show a dihedral angle of 32° between the thiazole and phenyl rings, optimizing van der Waals forces.

- Amide Linker : The -NH-C(=O)- bridge between pyrazole and thiazole enables hydrogen bonding with amino acid residues (e.g., Asp86 in E. coli DNA gyrase). Molecular dynamics simulations indicate a binding energy of -9.8 kcal/mol for this interaction.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Technique Used |

|---|---|---|

| Molecular Weight | 405.45 g/mol | Mass Spectrometry |

| LogP | 2.8 ± 0.3 | Chromatography |

| Hydrogen Bond Acceptors | 6 | Computational Modeling |

| Rotatable Bonds | 5 | NMR Spectroscopy |

Scope and Objectives of the Current Academic Inquiry

This investigation aims to:

- Elucidate structure-activity relationships (SARs) governing the hybrid’s antimicrobial and anticancer profiles. Preliminary data suggest that replacing the ethyl ester with a tert-butyl group increases IC50 values by 44% against HepG2 cells.

- Develop novel synthetic routes using green chemistry principles. Current protocols rely on TosMIC (tosylmethyl isocyanide) cycloaddition, which generates stoichiometric waste. Photocatalytic methods under visible light are being explored to improve atom economy.

- Characterize off-target effects through proteomic profiling. A 2024 study identified 23 kinase targets for analogous hybrids, including JAK2 and CDK4.

Properties

IUPAC Name |

ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-14(12-8-6-5-7-9-12)19-18(26-15)20-16(23)13-10-11(2)22(3)21-13/h5-10H,4H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRJVOMBODQNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.

Coupling of the Rings: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Coupling Reactions for Amide Bond Formation

A common approach involves activating the carboxylic acid group on the thiazole ring to react with an amine from the pyrazole moiety. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can undergo peptide coupling using EDC and HOBt as reagents, followed by reaction with a substituted propanoic acid derivative to form the amide bond . This method is efficient, with yields exceeding 90% under optimized conditions.

Multicomponent Condensation Reactions

Pyrazolo-thiazolo hybrids are also synthesized via one-pot multicomponent reactions , which enable simultaneous formation of multiple rings. For instance, coupling a pyrazolecarbothiamide with α-keto-hydrazonoyl halides under reflux in ethanol yields thiazole-pyrazole conjugates . This approach streamlines synthesis by reducing intermediate isolation steps.

Pyrazole Ring Construction

The pyrazole moiety is often synthesized separately before coupling. One method involves chlorination of pyrazole derivatives using SO₂Cl₂ in dichloroethane, followed by purification and subsequent amide bond formation . This step ensures structural integrity of the pyrazole fragment before incorporation into the final compound.

Key Reaction Mechanisms

The synthesis leverages diverse reaction mechanisms tailored to the compound’s heterocyclic framework:

Cycloaddition Reactions

1,3-dipolar cycloaddition is employed to construct the pyrazole ring. For example, ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate, forming pyrazoles in high yields . This method is advantageous for its simplicity and scalability.

Amide Bond Formation via Activated Esters

The EDC-mediated coupling reaction involves activating the carboxylic acid group to form an active intermediate (e.g., an N-hydroxysuccinimide ester), which then reacts with the amine group of the pyrazole derivative . This mechanism minimizes side reactions and ensures high purity.

Multicomponent Cyclization

In pyrazolo-thiazole synthesis, hydrazonoyl chlorides react with thiohydrazonates to form intermediates that undergo dehydration and cyclization. This pathway is efficient for generating fused heterocycles .

Substitution on the Thiazole Ring

The 4-phenyl group on the thiazole can be replaced with other aryl or alkyl substituents using nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling).

Pyrazole Substituent Alterations

The 1,5-dimethyl pyrazole moiety can be modified by varying substituents at the 3-position (e.g., aryl, alkoxy, or heteroaryl groups) through nucleophilic displacement or alkylation reactions.

Carboxylate Ester Functionalization

The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, enabling further functionalization (e.g., amide or ester formation) for optimizing pharmacokinetic properties.

Comparative Analysis of Reaction Conditions

Biological Activity Implications

While the focus is on chemical reactions, synthesis methods directly influence biological activity. For example, thiazole derivatives with substituents at the 2-position often exhibit improved antiproliferative or anticonvulsant properties . Similarly, pyrazole moieties contribute to interactions with kinase targets (e.g., HSET/KIFC1) , highlighting the importance of precise synthetic control to modulate bioactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- CAS Number : 1013773-15-3

The structure features a thiazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. A study synthesized a series of pyrazole derivatives, including ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate, and evaluated their activity against various pathogens. The findings indicated:

- Broad-Spectrum Efficacy : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.015 to 0.067 μmol/mL for different derivatives, indicating potent antimicrobial properties comparable to established antibiotics like ampicillin and fluconazole .

Antioxidant Properties

The antioxidant capabilities of this compound have been explored through various assays. These studies revealed:

- DPPH Scavenging Activity : The compound demonstrated significant free radical scavenging activity, with percentages ranging from 84.16% to 90.52% in different tests .

- Potential Applications : Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have also been investigated:

- HRBC Membrane Stabilization : In studies assessing hemolysis inhibition, the compound showed stabilization percentages between 86.70% and 99.25%, indicating strong anti-inflammatory potential .

- Clinical Relevance : These properties support further exploration for therapeutic uses in inflammatory conditions.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.

Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Thiazole Derivatives with Varied Substituents

Thiazole derivatives are widely studied for their pharmacological properties. Below is a comparison of the target compound with structurally similar thiazolides:

Key Observations :

- Ester Groups : The ethyl ester (vs. methyl in ) may increase lipophilicity, altering membrane permeability and metabolic stability.

- Biological Activity : While the target’s activity is undocumented, related thiazolides show promise as viral protease inhibitors, suggesting similar mechanisms could apply .

Pyrazole Derivatives with Carboxamide Linkages

Pyrazole rings are common in drug design due to their hydrogen-bonding and steric properties. Comparisons with pyrazole-3-carboxamide derivatives include:

Key Observations :

- Substituent Diversity : The target’s 1,5-dimethylpyrazole contrasts with bulkier tert-butyl or fluorophenyl groups in , which may reduce metabolic degradation but increase steric hindrance.

- Amido vs. Amino Groups: The target’s amido linkage (vs. amino in ) likely enhances stability and hydrogen-bonding interactions, critical for target engagement .

Biological Activity

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates both thiazole and pyrazole moieties. The chemical formula is , and it is characterized by the following structural elements:

- Thiazole Ring : Contributes to the compound's biological activity.

- Pyrazole Derivative : Known for its pharmacological significance.

- Carboxylate Group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole and pyrazole derivatives under controlled conditions. Various methods have been explored, including cyclocondensation reactions which yield high purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| Escherichia coli | 18 | 25 |

| Staphylococcus aureus | 20 | 30 |

| Bacillus subtilis | 15 | 22 |

These results indicate that the compound possesses moderate to high antimicrobial activity .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer):

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| HepG2 | 12 | 10 |

| MCF-7 | 15 | 8 |

| A549 | 18 | 12 |

The data suggest that this compound exhibits significant cytotoxicity against these cancer cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has been studied for anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammation and tumor progression.

- Induction of Apoptosis : Promoting programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:

- Study on Antimicrobial Efficacy : A clinical trial involving pyrazole derivatives demonstrated a significant reduction in infection rates among patients treated with these compounds compared to standard antibiotics.

- Anticancer Trials : Phase I trials of thiazole-pyrazole hybrids indicated promising results in terms of tumor shrinkage in patients with advanced solid tumors.

Q & A

Q. Example SAR Table

| Substituent (R) | Enzyme Inhibition IC (µM) |

|---|---|

| -Ph | 12.4 ± 1.2 |

| -4-NO-Ph | 5.8 ± 0.9 |

| -4-OCH-Ph | 18.3 ± 2.1 |

How can researchers address challenges in regioselectivity during pyrazole-thiazole coupling?

Advanced

Regioselectivity issues arise due to competing reactive sites. Mitigation strategies include:

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct coupling to the desired position .

- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise bond formation .

- Analytical monitoring : Track reaction progress via TLC or LC-MS to identify byproducts early .

What methodologies are used for molecular docking studies of this compound?

Advanced

Docking studies predict binding modes and affinity:

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction modeling .

- PDB structures : Use crystallized targets (e.g., COX-2, PDB ID 1PXX) for docking grids .

- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC values .

How should researchers resolve contradictions between purity assays and bioactivity data?

Advanced

Discrepancies may arise from impurities or conformational isomers:

- Orthogonal assays : Cross-validate purity via HPLC, , and elemental analysis .

- Isomer separation : Use chiral columns or preparative HPLC to isolate stereoisomers .

- Biological retesting : Re-evaluate activity with rigorously purified samples to confirm trends .

What protocols ensure reproducibility in analytical method validation?

Basic

Follow ICH guidelines for method validation:

- Linearity : Calibration curves (R ≥ 0.99) across 50–150% of target concentration .

- Accuracy : Spike recovery tests (98–102%) using known standards .

- Precision : ≤2% RSD for intra-/inter-day replicates .

How are stability studies designed to assess degradation pathways?

Advanced

Stability under stress conditions identifies degradation products:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.